Cas no 1016529-90-0 (1-{4H,5H,6H-Cyclopenta[B]thiophen-2-ylmethyl}hydrazine)
1-{4H,5H,6H-Cyclopenta[B]thiophen-2-ylmethyl}hydrazine Chemical and Physical Properties
Names and Identifiers
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- 1-((5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)methyl)hydrazine
- 1-((5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)meth
- {4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}hydrazine
- 1-{4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YLMETHYL}HYDRAZINE
- 1-{4H,5H,6H-Cyclopenta[B]thiophen-2-ylmethyl}hydrazine
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- Inchi: 1S/C8H12N2S/c9-10-5-7-4-6-2-1-3-8(6)11-7/h4,10H,1-3,5,9H2
- InChI Key: OSGQFTWCSLBJGQ-UHFFFAOYSA-N
- SMILES: S1C(CNN)=CC2=C1CCC2
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 140
- Topological Polar Surface Area: 66.3
1-{4H,5H,6H-Cyclopenta[B]thiophen-2-ylmethyl}hydrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357628-50mg |
((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine |
1016529-90-0 | 98% | 50mg |
¥25524 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357628-100mg |
((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine |
1016529-90-0 | 98% | 100mg |
¥28797 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357628-250mg |
((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine |
1016529-90-0 | 98% | 250mg |
¥27986 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357628-500mg |
((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine |
1016529-90-0 | 98% | 500mg |
¥31418 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357628-1g |
((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine |
1016529-90-0 | 98% | 1g |
¥35067 | 2023-04-17 | |
| Enamine | EN300-270908-0.05g |
({4H,5H,6H-cyclopenta[b]thiophen-2-yl}methyl)hydrazine |
1016529-90-0 | 95.0% | 0.05g |
$707.0 | 2025-03-20 | |
| Enamine | EN300-270908-0.1g |
({4H,5H,6H-cyclopenta[b]thiophen-2-yl}methyl)hydrazine |
1016529-90-0 | 95.0% | 0.1g |
$741.0 | 2025-03-20 | |
| Enamine | EN300-270908-0.25g |
({4H,5H,6H-cyclopenta[b]thiophen-2-yl}methyl)hydrazine |
1016529-90-0 | 95.0% | 0.25g |
$774.0 | 2025-03-20 | |
| Enamine | EN300-270908-0.5g |
({4H,5H,6H-cyclopenta[b]thiophen-2-yl}methyl)hydrazine |
1016529-90-0 | 95.0% | 0.5g |
$809.0 | 2025-03-20 | |
| Enamine | EN300-270908-1.0g |
({4H,5H,6H-cyclopenta[b]thiophen-2-yl}methyl)hydrazine |
1016529-90-0 | 95.0% | 1.0g |
$842.0 | 2025-03-20 |
1-{4H,5H,6H-Cyclopenta[B]thiophen-2-ylmethyl}hydrazine Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 1-{4H,5H,6H-Cyclopenta[B]thiophen-2-ylmethyl}hydrazine
1-{4H,5H,6H-Cyclopenta[B]thiophen-2-ylmethyl}hydrazine (CAS No. 1016529-90-0): A Comprehensive Overview
1-{4H,5H,6H-Cyclopenta[B]thiophen-2-ylmethyl}hydrazine (CAS No. 1016529-90-0) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound, characterized by its distinctive cyclopenta[b]thiophene core and hydrazine functional group, offers a wide range of applications in the development of novel pharmaceuticals and advanced materials.
The cyclopenta[b]thiophene moiety is a five-membered heterocyclic ring with a thiophene substructure fused to a cyclopentane ring. This structural feature imparts unique electronic and steric properties to the molecule, making it an attractive scaffold for the design of bioactive compounds. The hydrazine group, on the other hand, is known for its reactivity and ability to participate in various chemical reactions, including condensation, oxidation, and reduction processes.
Recent research has highlighted the potential of 1-{4H,5H,6H-Cyclopenta[B]thiophen-2-ylmethyl}hydrazine in the development of new therapeutic agents. Studies have shown that this compound can serve as a valuable intermediate in the synthesis of drugs targeting various diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent antitumor activity against several cancer cell lines. The researchers found that the cyclopenta[b]thiophene core enhances the lipophilicity and cell membrane permeability of the molecules, while the hydrazine group contributes to their biological activity by forming stable complexes with metal ions.
In addition to its pharmaceutical applications, 1-{4H,5H,6H-Cyclopenta[B]thiophen-2-ylmethyl}hydrazine has also been explored for its potential in materials science. A 2022 study in Advanced Materials reported that this compound can be used as a building block for the synthesis of conductive polymers and organic semiconductors. The cyclopenta[b]thiophene moiety provides excellent π-electron delocalization, which is crucial for enhancing the electrical conductivity of these materials. The hydrazine group can be further functionalized to introduce additional functionalities, such as solubility enhancers or cross-linking agents.
The synthesis of 1-{4H,5H,6H-Cyclopenta[B]thiophen-2-ylmethyl}hydrazine typically involves multi-step reactions starting from readily available precursors. One common approach is to first synthesize the cyclopenta[b]thiophene core through a cyclization reaction followed by functionalization with a hydrazine derivative. The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly synthetic routes for this compound.
The characterization of 1-{4H,5H,6H-Cyclopenta[B]thiophen-2-ylmethyl}hydrazine is typically performed using a combination of spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy). These methods provide detailed information about the molecular structure and purity of the compound. For example, NMR spectroscopy can confirm the presence of specific functional groups and their relative positions within the molecule, while MS can determine the molecular weight and identify any impurities.
In conclusion, 1-{4H,5H,6H-Cyclopenta[B]thiophen-2-ylmethyl}hydrazine (CAS No. 1016529-90-0) is a promising compound with diverse applications in both pharmaceuticals and materials science. Its unique structural features make it an attractive scaffold for the development of new drugs and advanced materials. Ongoing research continues to uncover new possibilities for this versatile molecule, further solidifying its importance in modern chemistry.
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